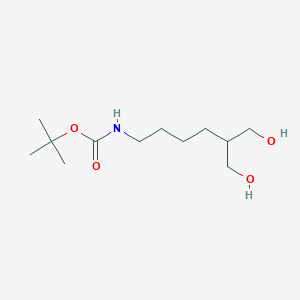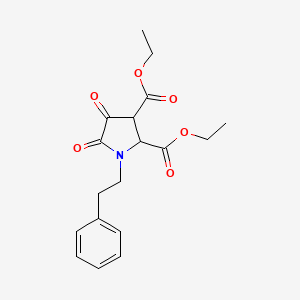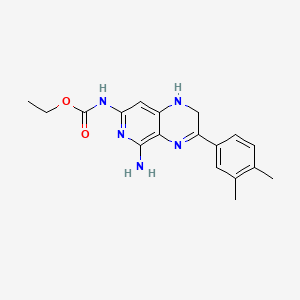![molecular formula C9H12N6 B14012192 n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-59-2](/img/structure/B14012192.png)
n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the reaction of pyrimidine derivatives with triazine compounds under specific conditions. One common method includes the use of diethylamine as a reagent, which reacts with pyrimido[5,4-e][1,2,4]triazin-5-amine to form the desired compound. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. In the case of antimicrobial activity, it may disrupt the function of essential bacterial enzymes, leading to cell death. The specific pathways involved depend on the biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine can be compared with other similar compounds such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties and stability.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Noted for its high nitrogen content and applications in high-energy materials.
Hydrazinium cyamelurate: Recognized for its thermal stability and use in energetic applications.
The uniqueness of this compound lies in its specific structure and the versatility of its applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
19359-59-2 |
|---|---|
Molekularformel |
C9H12N6 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
N,N-diethylpyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2)9-7-8(11-5-12-9)14-13-6-10-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
NWDWWVLAHKHDRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=NC2=C1N=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)


amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)


![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)

